

Cinnamyl Cinnamate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Cinnamyl cinnamate

Cat. No.: B1669055

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Introduction

Cinnamyl cinnamate, a naturally occurring ester, has garnered significant interest within the scientific community, particularly in the fields of pharmacology and materials science. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing core information on its chemical properties, synthesis, analysis, and biological activities. **Cinnamyl cinnamate** is found in the storax of *Liquidambar orientalis* and *Liquidambar styraciflua*, as well as in Peru and Honduras balsams. Its pleasant aromatic profile has traditionally led to its use in the fragrance and flavor industries; however, emerging research into the broader class of cinnamates suggests a potential for more advanced applications.

Core Chemical and Physical Data

Cinnamyl cinnamate, with the CAS number 122-69-0 and a molecular formula of $C_{18}H_{16}O_2$, is an ester of cinnamyl alcohol and cinnamic acid.^{[1][2][3][4]} A summary of its key physicochemical properties is presented below.

Property	Value	Reference
CAS Number	122-69-0	[2][3][4]
Molecular Formula	C18H16O2	[1][3][4]
Molecular Weight	264.32 g/mol	[3]
Appearance	White or colorless to yellow powder, lump, or clear liquid	[5]
Melting Point	44 °C	[6]
Boiling Point	370 °C	[6]
Density	1.10 g/cm ³	[6]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, alcohol, ether, and benzene.	[7]

Synthesis of Cinnamyl Cinnamate: Experimental Protocols

The synthesis of **cinnamyl cinnamate** can be achieved through several esterification methods. The choice of method often depends on the desired yield, purity, and scale of the reaction.

Protocol 1: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of cinnamic acid with cinnamyl alcohol at room temperature.

Materials:

- Cinnamic acid
- Cinnamyl alcohol
- Dicyclohexylcarbodiimide (DCC)

- 4-(Dimethylamino)pyridine (DMAP)
- Anhydrous Dichloromethane (DCM)

Procedure:

- In a round-bottom flask, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL).
- In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL).
- In another flask, prepare a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL).
- Under an inert atmosphere (e.g., Nitrogen), add the cinnamyl alcohol solution to the cinnamic acid solution.
- Slowly add the DCC solution to the reaction mixture with constant stirring.
- Allow the reaction to proceed at room temperature for 1.5 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the formation of a white precipitate of dicyclohexylurea (DCU) will be observed. The DCU can be removed by filtration.
- The filtrate is then typically washed with dilute acid and bicarbonate solutions, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Protocol 2: Acyl Halide Method

This is a two-step process that involves the conversion of cinnamic acid to the more reactive cinnamoyl chloride, which then reacts with cinnamyl alcohol.

Step 1: Synthesis of Cinnamoyl Chloride

- In a reaction flask equipped with a reflux condenser and a gas trap, add cinnamic acid (0.67 mol).
- Slowly add thionyl chloride (SOCl₂) to the cinnamic acid.
- Heat the mixture to reflux and maintain for a period to ensure complete conversion to the acid chloride.
- After the reaction is complete, remove the excess thionyl chloride by distillation.

Step 2: Esterification

- Dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent in a separate flask.
- Warm the solution to 30-50 °C with stirring.
- Slowly add the prepared cinnamoyl chloride dropwise to the cinnamyl alcohol solution over 3-5 hours.^[1]
- Continue stirring the reaction for an additional 3 hours.^[1]
- Remove the solvent by distillation under reduced pressure to obtain the crude **cinnamyl cinnamate**.

Protocol 3: Transesterification

This method involves the reaction of an ester of cinnamic acid (e.g., ethyl cinnamate or methyl cinnamate) with cinnamyl alcohol, typically under catalysis.

Materials:

- Methyl cinnamate
- Cinnamyl alcohol
- Potassium carbonate (catalyst)

Procedure:

- Combine methyl cinnamate and cinnamyl alcohol in a reaction vessel.
- Add a catalytic amount of potassium carbonate.
- Heat the mixture. During the reaction, the methanol generated is evaporated to drive the equilibrium towards the product side.
- This process can shorten the reaction time and improve the conversion rate.
- After the reaction, the crude **cinnamyl cinnamate** can be purified by vacuum distillation.

Comparison of Synthesis Methods

Method	Key Reagents	Solvent	Temperature (°C)	Reaction Time	Yield
Steglich Esterification	Cinnamic acid, Cinnamyl alcohol, DCC, DMAP	Dichloromethane	Room Temperature	~1.5 hours	High
Acyl Halide Method	Cinnamic acid, Thionyl chloride, Cinnamyl alcohol	Organic Solvent	30-50	6-8 hours	~81-83%
Transesterification	Methyl cinnamate, Cinnamyl alcohol, Potassium carbonate	None (or high boiling solvent)	Elevated	Varies	Good

Purification and Analytical Techniques

Purification:

- Recrystallization: A common method for purifying the solid crude product. Ethanol or methanol are often used as solvents.[2][4] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of crystals of purified **cinnamyl cinnamate**.
- Column Chromatography: This technique is employed to separate the desired ester from unreacted starting materials and byproducts.[8]

Analytical Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds like **cinnamyl cinnamate**, providing both qualitative and quantitative information.[9]
- High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of **cinnamyl cinnamate** in a mixture.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are used to elucidate the molecular structure of the synthesized compound.[8]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, confirming the ester linkage.[9]

Biological Activities and Drug Development Potential

While research specifically on **cinnamyl cinnamate** is ongoing, the broader class of cinnamates has demonstrated a wide range of biological activities that are of interest to drug development professionals.[3][6]

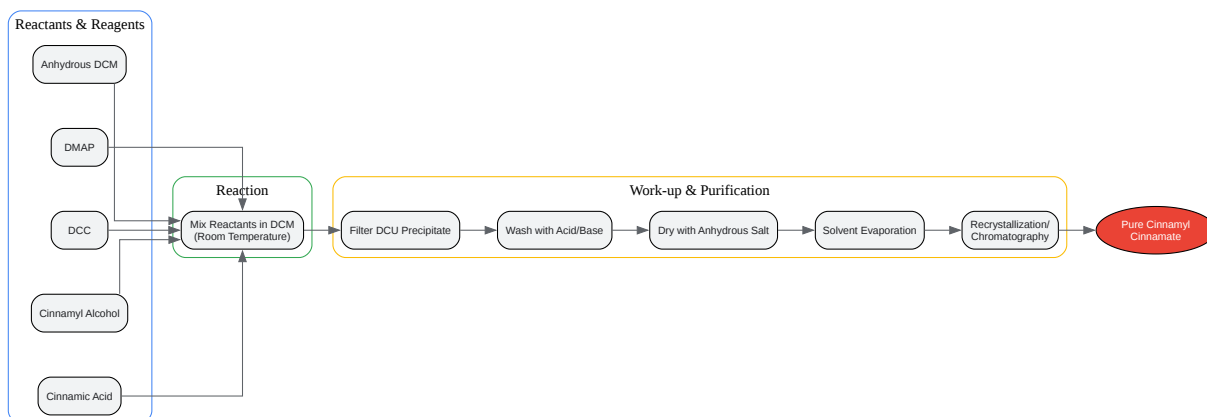
- Antimicrobial Activity: Cinnamates have shown broad-spectrum activity against various bacteria and fungi.[3][10] Their mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[3]
- Anti-inflammatory Activity: Cinnamic acid derivatives have been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways.[3]

- **Antioxidant Activity:** Cinnamates are known to be potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress, which is implicated in many chronic diseases.[\[3\]](#)
- **Anticancer Activity:** Some cinnamates have been observed to inhibit the proliferation of various cancer cell lines and induce apoptosis.[\[3\]](#)
- **Neuroprotective Properties:** The antioxidant and anti-inflammatory effects of cinnamates suggest their potential as neuroprotective agents.[\[3\]](#)

The cinnamoyl moiety is present in several existing drugs, highlighting the therapeutic potential of this class of compounds.[\[6\]](#)

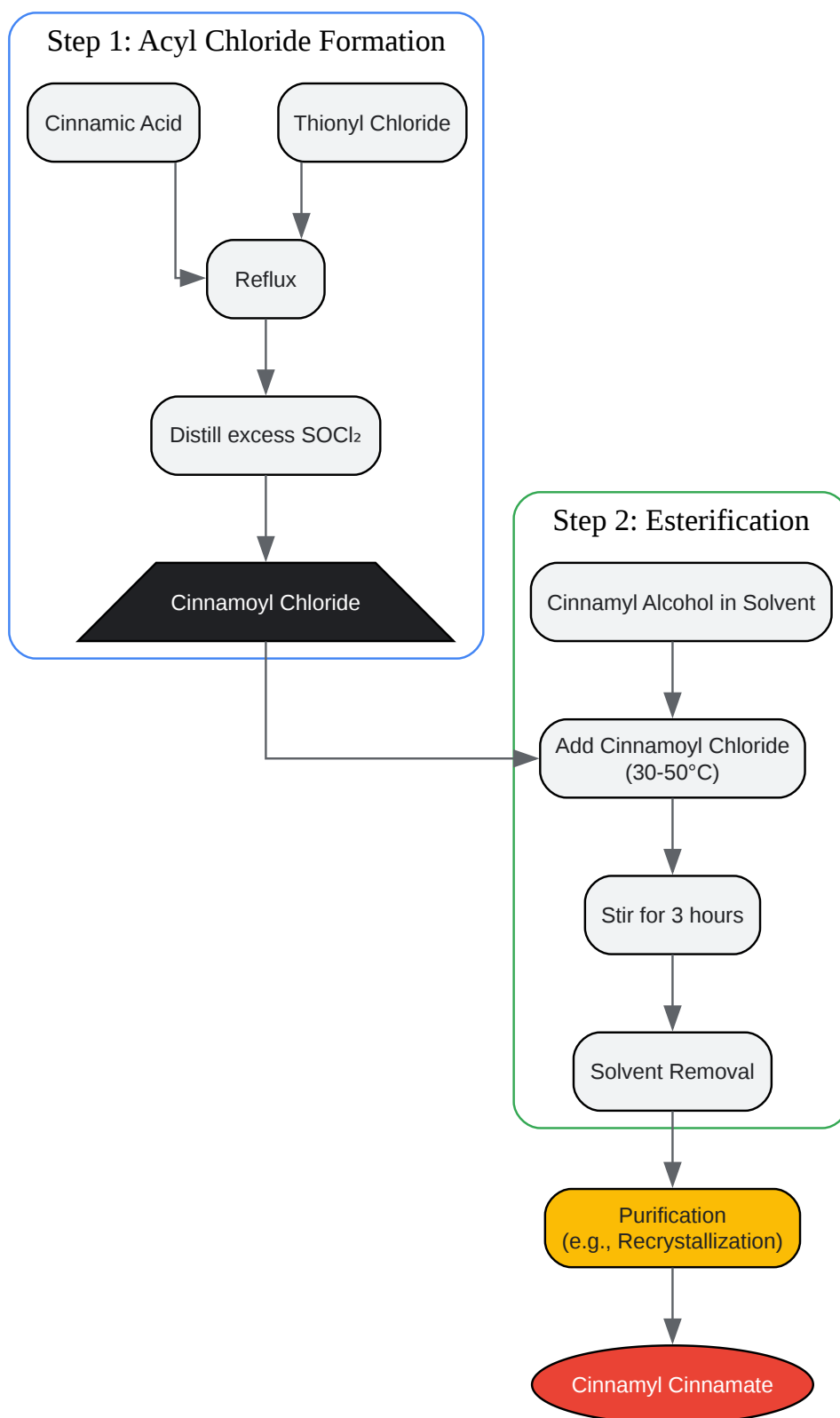
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.



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Caption: Workflow for the Steglich Esterification of **Cinnamyl Cinnamate**.



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Caption: Workflow for the Acyl Halide Method for **Cinnamyl Cinnamate** Synthesis.

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